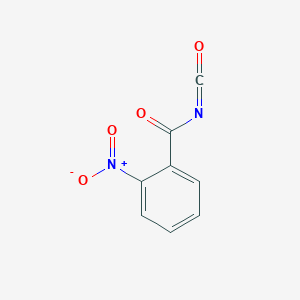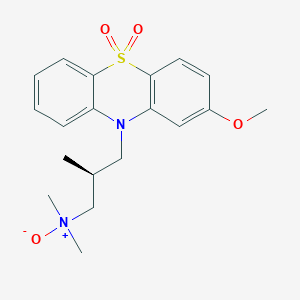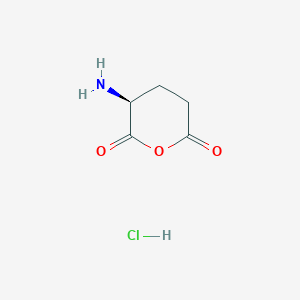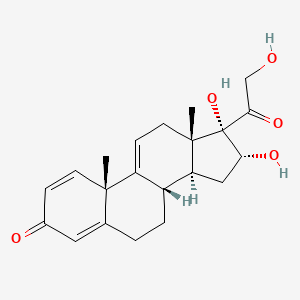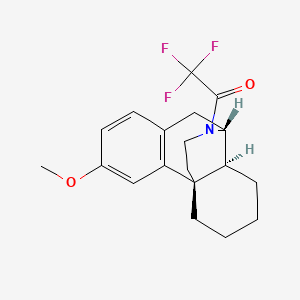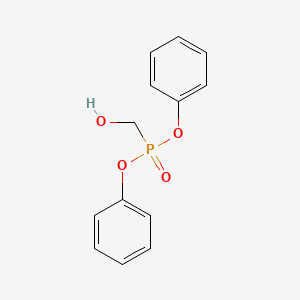
Diphenyl (hydroxymethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (hydroxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a hydroxymethyl group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl (hydroxymethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reaction of Diphenylphosphine Oxide with Formaldehyde:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a phosphonic acid derivative.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Phosphine derivatives
Substitution: Halogenated or alkylated phosphonate derivatives
Aplicaciones Científicas De Investigación
Diphenyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a drug candidate or prodrug in the treatment of various diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which diphenyl (hydroxymethyl)phosphonate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary widely, depending on the specific enzyme or biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Lacks the hydroxymethyl group but shares the diphenylphosphine core.
Dimethyl methylphosphonate: Contains methyl groups instead of phenyl groups and a methylphosphonate core.
Bisphosphonates: Contain two phosphonate groups and are used in the treatment of osteoporosis.
Uniqueness
Diphenyl (hydroxymethyl)phosphonate is unique due to the presence of both phenyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
52364-31-5 |
|---|---|
Fórmula molecular |
C13H13O4P |
Peso molecular |
264.21 g/mol |
Nombre IUPAC |
diphenoxyphosphorylmethanol |
InChI |
InChI=1S/C13H13O4P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clave InChI |
BGXICRHOOKQPMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(CO)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


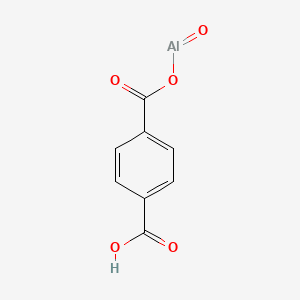
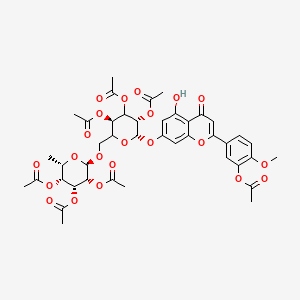
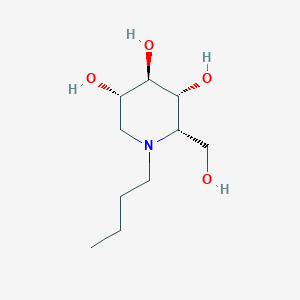
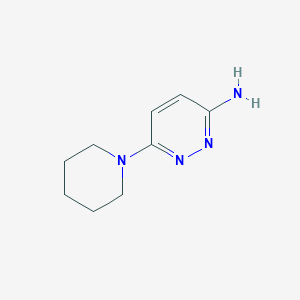
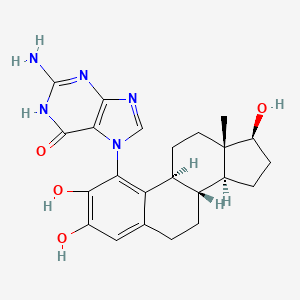
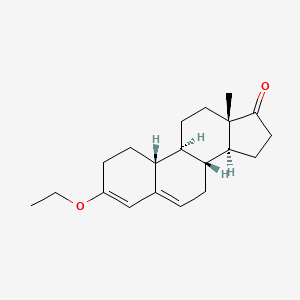
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
